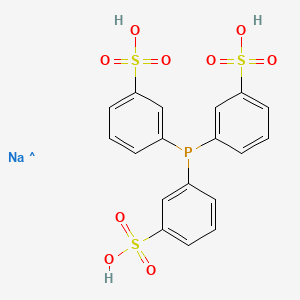
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tri(m-sulfophenyl)phosphine sodium salt typically involves the sulfonation of triphenylphosphine. This process is carried out using oleum, a solution of sulfur trioxide in sulfuric acid. The sulfonation occurs at one meta-position of each of the three phenyl rings . Another method involves reacting tri(3-bromophenyl)phosphine with a sulfonating agent under basic conditions, followed by reaction with sodium chloride to form the final product .
Analyse Des Réactions Chimiques
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: It can participate in substitution reactions, particularly in the formation of metal complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride[][4]. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of water-soluble organometallic catalysts.
Biology: It is used in the preparation of biocompatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes[][6].
Mécanisme D'action
The mechanism of action of tri(m-sulfophenyl)phosphine sodium salt involves its role as a ligand in metal-catalyzed reactions. It coordinates with transition metals like rhodium, ruthenium, and palladium to form water-soluble complexes. These complexes facilitate various catalytic processes by stabilizing the transition state and enhancing the reactivity of the metal center .
Comparaison Avec Des Composés Similaires
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt is unique due to its high water solubility and strong ligand properties. Similar compounds include:
Triphenylphosphine: Less water-soluble and used in different catalytic applications.
Tri(4-sulfophenyl)phosphine sodium salt: Similar structure but with sulfonation at the para-position, affecting its reactivity and solubility.
Tri(2-sulfophenyl)phosphine sodium salt: Sulfonation at the ortho-position, leading to different steric and electronic properties.
Propriétés
Formule moléculaire |
C18H15NaO9PS3 |
|---|---|
Poids moléculaire |
525.5 g/mol |
InChI |
InChI=1S/C18H15O9PS3.Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27); |
Clé InChI |
LQYXUBABHGSIRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


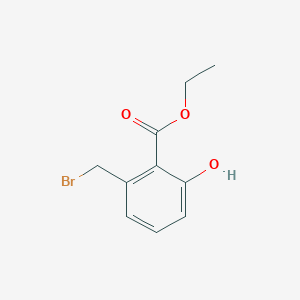
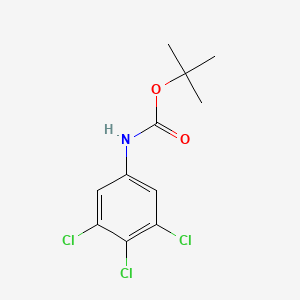
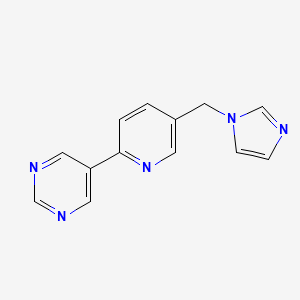
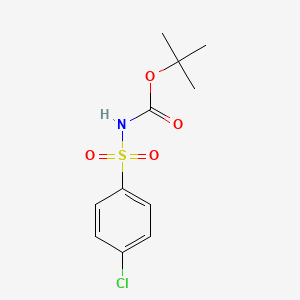
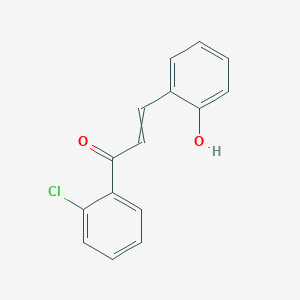
![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)
![Lithium, benzo[b]thien-2-yl-](/img/structure/B8532670.png)
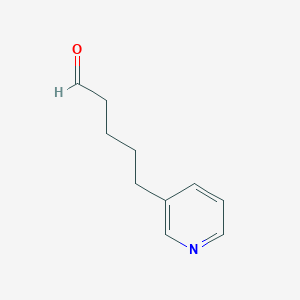
![6-Bromo-4-ethyl-benzo[1,3]dioxole](/img/structure/B8532682.png)

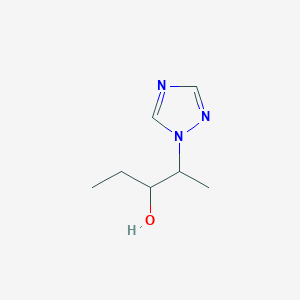
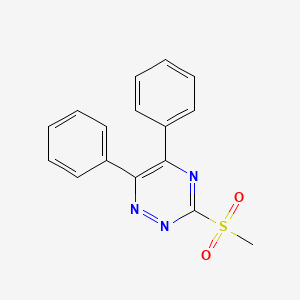
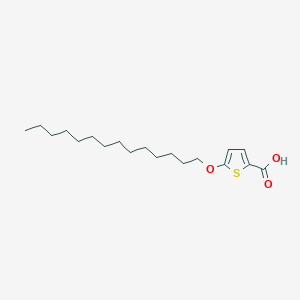
![2-(2-methoxyphenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B8532716.png)
